2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, with the Chemical Abstracts Service (CAS) number 1263216-13-2, is a compound that has garnered interest in the field of medicinal chemistry. Its structure features a phthalazinone moiety, which is known for various biological activities. This compound's potential applications in pharmaceuticals make it a subject of ongoing research.
This compound falls under the category of phthalazine derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. It is classified as an organic compound due to its carbon-based structure.
The synthesis of 2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid typically involves multi-step reactions starting from simpler organic precursors. The general approach includes:
The synthesis may require specific conditions such as controlled temperatures and the use of catalysts to facilitate the reactions effectively. Analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is C13H14N2O4. The compound features a phthalazinone backbone with a methoxyethyl side chain and an acetic acid functional group.
2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid can participate in various chemical reactions:
These reactions are typically carried out in controlled environments using solvents like dimethyl sulfoxide or ethanol, depending on the desired reaction pathway.
While specific mechanisms for 2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid are not extensively documented, compounds with similar structures often exhibit their biological effects through interactions with various biological targets:
Further studies are required to elucidate precise mechanisms and target interactions through pharmacological assays.
The stability of 2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid under various conditions (e.g., pH changes, temperature variations) is crucial for its application in research.
Relevant data regarding its reactivity include:
This compound has potential applications in several scientific fields:
Methoxyethyl-substituted phthalazines demonstrate multimodal anticancer activity primarily through kinase inhibition and apoptosis induction:
Table 1: Anticancer Activities of Select Methoxyethyl-Phthalazine Analogues | Compound | Target (IC₅₀) | Cytotoxicity (IC₅₀, μM) | Key Mechanism |
---|---|---|---|---|
12d | EGFR (21.4 nM) | MDA-MB-231: 0.57 μM | Caspase-3 activation, 64.4× apoptosis↑ | |
2g | VEGFR-2 (0.148 μM) | MCF-7: 0.15 μM; HepG2: 0.12 μM | HUVEC proliferation inhibition (79.8%) | |
4a | VEGFR-2 (0.196 μM) | MCF-7: 0.18 μM; HepG2: 0.09 μM | G1/S cell cycle arrest | |
24 | EGFR/VEGFR-2 (0.43 μM each) | Pan-cancer: 0.02–7.7 μM | Dual kinase blockade |
The 3-(2-methoxyethyl) substituent critically influences target selectivity through steric and electronic effects:
Table 2: Binding Interactions of Methoxyethyl-Phthalazines with Kinase Domains | Kinase (PDB) | Key Residue Interactions | Binding Energy (ΔG, kcal/mol) | H-Bond Distance (Å) |
---|---|---|---|---|
EGFR (1M17) | Met769, Thr766, Leu768 | -9.8 | 1.9–2.2 | |
VEGFR-2 (4ASE) | Cys919, Glu885, Asp1046 | -10.4 | 2.0–2.3 | |
c-Kit (1T46) | Val603, Ala621 | -7.1 | >3.0 |
Positioning of the methoxyethyl group at the phthalazine N3 (vs. C4 or N2) profoundly impacts ADME properties:
Table 3: ADME Properties of Methoxyethyl vs. Hydroxyethyl Phthalazines | Property | 3-(2-Methoxyethyl) Derivative | 3-(2-Hydroxyethyl) Derivative |
---|---|---|---|
LogP | 0.0159 (Predicted) | -0.42 (Measured) | |
TPSA (Ų) | 92.42 | 94.34 | |
H-Bond Donors | 2 | 3 | |
Microsomal t₁/₂ (min) | >120 | 28 ± 4 | |
PAMPA Pₑ (×10⁻⁶ cm/s) | 12.7 ± 0.9 | 15.2 ± 1.1 |
The strategic incorporation of the methoxyethyl group at N3 and acetic acid at C1 in this phthalazine derivative exemplifies rational design to harmonize target affinity with pharmacokinetic viability. Future optimization may explore stereoselective modifications or prodrug approaches to further enhance tumor delivery [5] [8].
Table 4: Key Phthalazine Derivatives Discussed | Compound Name | CAS No | Molecular Formula | Biological Target |
---|---|---|---|---|
2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid | 1263216-13-2 | C₁₃H₁₄N₂O₄ | EGFR/VEGFR-2 | |
2-[3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid | 923247-91-0 | C₁₂H₁₂N₂O₄ | Kinase inhibitor scaffold | |
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid | 25947-11-9 / 348621 | C₁₀H₈N₂O₃ | Pharmacophore model | |
Compound 12d | Not specified | C₂₄H₂₂N₄O₃ | EGFR inhibitor (IC₅₀ = 21.4 nM) | |
Compound 24 | Not specified | C₂₂H₁₈N₄O₄ | Dual EGFR/VEGFR-2 inhibitor |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4